molecular formula C13H17N5 B11813237 1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine

1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine

Cat. No.: B11813237
M. Wt: 243.31 g/mol
InChI Key: LXIVZBANBPFGIP-UHFFFAOYSA-N
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Description

1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine is a nitrogen-rich heterocyclic compound of significant interest in medicinal and organic chemistry. It features a 1,2,4-triazole core linked to a piperazine ring via a methylene bridge, a structural motif common in compounds with diverse biological activities. While specific data for this compound is limited, research on closely related analogs suggests its potential utility as a versatile building block for developing pharmacologically active molecules. Compounds with this hybrid scaffold are frequently investigated for their antimicrobial, antitumor, and anti-inflammatory properties . The molecular framework allows for further synthetic modification, making it a valuable intermediate for constructing more complex chemical entities, such as components for peptide labeling or other specialized applications . The synthesis of such compounds often involves multi-step routes, including cyclocondensation reactions to form the triazole ring, followed by alkylation to attach the piperazine moiety . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H17N5

Molecular Weight

243.31 g/mol

IUPAC Name

1-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]piperazine

InChI

InChI=1S/C13H17N5/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-18-8-6-14-7-9-18/h1-5,14H,6-10H2,(H,15,16,17)

InChI Key

LXIVZBANBPFGIP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=NC(=NN2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of the Triazole Core

The 1,2,4-triazole ring is synthesized via cyclocondensation of phenyl-substituted amidines or hydrazides. A representative method involves:

  • Reactants : Benzaldehyde phenylhydrazone and cyanamide.

  • Conditions : Reflux in acetic acid or ethanol with catalytic HCl.

  • Mechanism : Acid-catalyzed cyclization to form 3-phenyl-1H-1,2,4-triazole-5-carbaldehyde.

Alternative routes utilize Huisgen cycloaddition for regioselective triazole formation, though this requires azide precursors and metal catalysts.

Alkylation with Piperazine

The triazole intermediate undergoes alkylation with piperazine derivatives:

  • Reagents : Chloromethylpiperazine or Boc-protected piperazine.

  • Solvents : Tetrahydrofuran (THF) or dichloromethane.

  • Catalysts : Triethylamine or pyridine to absorb HCl byproducts.

For example, in a patent synthesis, 3-phenyl-1H-1,2,4-triazol-5-ylmethanol was treated with thionyl chloride to generate the chloromethyl intermediate, which reacted with piperazine in THF at 50–60°C. Yields reached 80–86% after recrystallization.

Alternative Synthetic Routes and Methodologies

Mitsunobu Reaction

For hydroxyl-containing triazoles, the Mitsunobu reaction couples the triazole with piperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids harsh alkylation conditions but requires anhydrous solvents.

Reductive Amination

Condensing triazole aldehydes with piperazine in the presence of sodium cyanoborohydride offers a mild alternative. However, this route is less common due to competing over-alkylation.

Optimization of Reaction Conditions

ParameterOptimal ConditionEffect on YieldReference
SolventTHFMaximizes alkylation efficiency
Temperature50–60°CBalances reaction rate and decomposition
CatalystTriethylamineNeutralizes HCl, improves kinetics
Protecting GroupBocPrevents piperazine quaternization

Key Findings :

  • Solvent Choice : Polar aprotic solvents like THF enhance nucleophilicity of piperazine.

  • Catalyst Loading : Stoichiometric triethylamine (1.2 equiv) prevents side reactions.

  • Deprotection : HCl in dioxane efficiently removes Boc groups without triazole degradation.

Analytical Characterization and Purification

Post-synthesis, the compound is purified via:

  • Recrystallization : Ethanol or ethyl acetate yields >95% purity.

  • Column Chromatography : Silica gel with methanol/dichloromethane (1:9) resolves triazole-piperazine adducts.

Spectroscopic Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, triazole), 7.75–7.45 (m, 5H, phenyl), 3.82 (s, 2H, CH2), 2.85–2.45 (m, 8H, piperazine).

  • HRMS (ESI+) : m/z 243.31 [M+H]+.

Challenges and Considerations

  • Regioselectivity : Unsubstituted triazoles may form 1,3- and 1,4-regioisomers during cyclization. Using electron-withdrawing groups on the phenyl ring directs substitution to the 3-position.

  • Piperazine Quaternization : Excess alkylating agents can lead to bis-alkylated byproducts. Controlled stoichiometry (1:1 triazole:piperazine) mitigates this.

  • Scale-Up : Patents report 80–90% yields on multi-gram scales, though solvent recovery and waste management require optimization .

Chemical Reactions Analysis

1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of triazole compounds, including those containing piperazine moieties, exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine demonstrate effective antibacterial and antifungal activities. The synthesis of novel piperazine derivatives has been linked to enhanced bioactivity against various microbial strains .

Cytotoxicity Against Cancer Cells

Recent investigations have highlighted the cytotoxic potential of piperazine derivatives in cancer treatment. Specifically, studies have demonstrated that compounds with triazole structures can inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer) through mechanisms involving apoptosis and cell cycle arrest .

Neuropharmacological Effects

The piperazine structure is often associated with central nervous system activity. Compounds like 1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine may exhibit anxiolytic or antidepressant effects due to their interaction with neurotransmitter systems. Research into similar piperazine derivatives suggests potential use in treating anxiety disorders and depression .

Agricultural Applications

Fungicides and Herbicides

Compounds containing triazole rings are widely recognized for their fungicidal properties. Research has indicated that triazole derivatives can be effective against various plant pathogens, making them suitable candidates for agricultural fungicides. The incorporation of piperazine enhances the efficacy and selectivity of these compounds against specific fungal species .

Plant Growth Regulators

There is ongoing research into the use of triazole-piperazine compounds as plant growth regulators. These compounds can potentially modulate plant growth by affecting hormone levels or inhibiting specific enzymes involved in growth regulation, thus improving crop yield and resistance to stress factors .

Material Science Applications

Polymer Chemistry

The unique chemical structure of 1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine allows it to be utilized in the development of advanced materials. Its incorporation into polymers can enhance thermal stability and mechanical properties. Research is exploring the synthesis of polymer composites that leverage the properties of this compound for applications in coatings and adhesives .

Case Studies

Study Focus Findings
Study on Antimicrobial Activity Evaluation of synthesized triazole-piperazine derivativesCompounds exhibited significant antibacterial activity against E. coli and S. aureus.
Cytotoxicity Study Testing on A549 and HT29 cell linesSeveral derivatives showed IC50 values indicating potent cytotoxic effects on cancer cells while sparing normal cells.
Agricultural Application Research Assessment as a fungicideDemonstrated efficacy against Fusarium spp., suggesting potential for development as a commercial fungicide.

Mechanism of Action

The mechanism of action of 1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1,2,3-Triazole Derivatives

Compounds such as 1-((N1-substituted benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(N1-benzyl-2-methyl-4-nitroimidazol-5-yl)piperazine () share a triazole-piperazine backbone but differ in the triazole isomer (1,2,3- vs. 1,2,4-triazole) and substituents. These analogs demonstrated moderate antitumor activity against solid tumors, with IC₅₀ values ranging from 1.5–15 μM . The 1,2,4-triazole isomer in the target compound may exhibit enhanced metabolic stability due to reduced susceptibility to enzymatic degradation compared to 1,2,3-triazoles.

Thio-Linked Triazole Analogs

describes compounds with a 3-phenyl-1H-1,2,4-triazol-5-yl group linked via a thioether (-S-) bridge (e.g., N-phenyl-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)thio]acetamide).

Compound Triazole Type Linker Key Pharmacological Activity Reference
Target compound 1,2,4-triazole -CH₂- Not reported N/A
1,2,3-Triazole derivatives 1,2,3-triazole -CH₂- Antitumor (IC₅₀: 1.5–15 μM)
Thio-linked analogs 1,2,4-triazole -S- Enzyme inhibition (ΔG: -8 kcal/mol)

Piperazine Derivatives with Aromatic Substituents

Benzodioxol-Piperazine Hybrids

Compounds like 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines () adopt chair conformations in the piperazine ring, with equatorial positioning of the benzodioxol group. The target compound’s 3-phenyl-triazole substituent likely induces similar conformational stability but may enhance π-π stacking interactions in biological targets .

Phenethyl-Piperazine Derivatives

lists phenethyl-piperazine compounds (e.g., 1-(4-fluorophenyl)piperazine ) with melting points ranging from 65–92°C. The target compound’s triazole-methyl group could increase melting points due to additional hydrogen-bonding sites .

Structure-Activity Relationship (SAR) Insights

  • Substituent Effects : highlights that methyl or chloro groups on the piperazine ring enhance activity by occupying hydrophobic pockets in tubulin (e.g., compound 7c with Cl substituents showed 2-fold higher activity than 7a ). The 3-phenyl group in the target compound may similarly optimize binding to hydrophobic domains .
  • Heterocyclic Moieties : Replacing triazoles with thiadiazoles (e.g., 1-[3-(3-methoxybenzyl)-1,2,4-thiadiazol-5-yl]piperazine ) reduces potency in FAAH inhibition (), underscoring the importance of the triazole’s hydrogen-bonding capacity .

Pharmacological and Physicochemical Properties

Antitumor Potential

The 1,2,3-triazole-piperazine hybrids in showed broad-spectrum antitumor activity. The target compound’s 1,2,4-triazole group may improve DNA intercalation or topoisomerase inhibition, though experimental validation is needed .

Enzyme Modulation

  • FAAH Inhibition : Analog 4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide () acts as a covalent FAAH inhibitor (IC₅₀: 10 nM). The target compound’s triazole group could mimic this mechanism but with reversible binding .
  • Tubulin Modulation : Benzimidazole-piperazine hybrids () inhibit tubulin polymerization (IC₅₀: 0.2–1.8 μM). The triazole-methyl group may enhance solubility, addressing limitations of hydrophobic benzimidazoles .

Q & A

Q. What are the common synthetic routes for 1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine?

Methodological Answer: The compound is typically synthesized via Mannich-type reactions or click chemistry approaches. A validated procedure involves:

Triazole Core Formation : Reacting hydrazine derivatives with carbonyl compounds (e.g., benzylideneacetone) under reflux in ethanol to form the triazole scaffold .

Piperazine Functionalization : Introducing the piperazine moiety via nucleophilic substitution. For example, reacting 5-(2-fluorophenyl)-4-phenyl-1,2,4-triazole-3-thiol with 4-substituted piperazine derivatives in the presence of formaldehyde (37%) in anhydrous ethanol at room temperature .

Purification : Column chromatography (silica gel, hexane:ethyl acetate) or crystallization (ethanol/water) is used for isolation .

Q. Key Reaction Conditions :

StepReagents/ConditionsSolventTimeYield
1Hydrazine derivatives, refluxEthanol6–8 h~70%
2Piperazine, formaldehyde, RTEthanol1–2 h60–85%

Q. Which spectroscopic methods are used to characterize this compound?

Methodological Answer:

  • 1H/13C NMR : To confirm the integration of protons (e.g., triazole CH2-piperazine linkage at δ ~3.5–4.0 ppm) and aromatic substituents .
  • Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 310.2 for C17H19N5) .
  • TLC Monitoring : Using hexane:ethyl acetate (1:2) to track reaction progress .
  • Elemental Analysis : To confirm purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of 1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine?

Methodological Answer:

Target Selection : Prioritize receptors like carbonic anhydrase (hCA I/II) or tyrosine kinases based on structural analogs showing inhibitory activity .

Ligand Preparation : Optimize the compound’s 3D structure using tools like AutoDock Tools (ADT), ensuring proper protonation states.

Docking Simulations : Use software (e.g., AutoDock Vina) to assess binding affinities (ΔG values) to active sites. For example, the triazole-piperazine scaffold may hydrogen-bond with hCA II residues (e.g., Thr199, Gln92) .

Validation : Compare docking scores with known inhibitors (e.g., acetazolamide for hCA II) and validate via MD simulations (e.g., GROMACS) .

Critical Analysis : Contradictions in activity data (e.g., varying IC50 values) may arise from substituent effects (e.g., electron-withdrawing groups on phenyl rings) or assay conditions (pH, enzyme isoforms) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., fluorophenyl vs. methoxyphenyl) and correlate with activity trends. For example, 2-fluorophenyl analogs show enhanced hCA II inhibition (IC50 = 12 nM vs. 45 nM for unsubstituted derivatives) .

Assay Standardization : Re-evaluate activity under uniform conditions (e.g., pH 7.4, 25°C) using recombinant enzymes.

Meta-Analysis : Pool data from multiple studies (e.g., cytotoxic IC50 values against MCF-7 cells) and apply statistical tools (ANOVA) to identify outliers .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

Methodological Answer:

Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid .

Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification .

BBB Penetration : Predict using PAMPA-BBB assays; piperazine derivatives often show moderate permeability (Pe ~3.0 × 10−6 cm/s) .

Toxicity Screening : Perform Ames test (mutagenicity) and zebrafish embryo assays (developmental toxicity) .

Key Consideration : Piperazine moieties may enhance solubility but reduce plasma protein binding (e.g., ~75% for analogs) .

Q. What computational methods optimize the compound’s synthetic accessibility?

Methodological Answer:

Retrosynthetic Analysis : Use tools like AiZynthFinder to prioritize routes with available intermediates (e.g., 1-(2-fluorobenzyl)piperazine) .

Green Chemistry Metrics : Minimize steps (≤3 steps) and hazardous reagents (e.g., replace propargyl bromide with acetylene gas) .

Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict yields based on solvents/catalysts (e.g., DMF vs. ethanol) .

Q. Example Route :

Click chemistry between azide-functionalized triazole and propargyl-piperazine (CuSO4/Na ascorbate catalyst) .

Purify via flash chromatography (hexane:ethyl acetate, 1:8) .

Q. How do structural modifications influence selectivity for enzyme isoforms?

Methodological Answer:

Crystallography : Resolve co-crystal structures with hCA I vs. II to identify isoform-specific binding pockets .

Alchemical Free Energy Calculations : Compute ΔΔG values for substituent changes (e.g., -Cl vs. -OCH3) using Schrödinger FEP+ .

Pharmacophore Mapping : Align triazole-piperazine cores with known selective inhibitors (e.g., SLC-0111 for hCA IX) .

Key Finding : Bulky substituents (e.g., adamantyl) reduce hCA I inhibition (Ki > 1 μM) but enhance hCA II affinity (Ki = 0.8 μM) .

Data Contradiction Analysis Example :
If Study A reports IC50 = 10 nM (hCA II) and Study B reports IC50 = 50 nM , consider:

  • Assay Variability : Differences in enzyme purity or buffer conditions.
  • Stereochemistry : R vs. S enantiomers (e.g., resolved via chiral HPLC) .
  • Probe Interference : Fluorescence-based assays may artifactually inflate IC50 values vs. esterase methods .

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